molecular formula C21H19ClN2O2 B606913 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea CAS No. 1155877-97-6

1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea

Cat. No.: B606913
CAS No.: 1155877-97-6
M. Wt: 366.8 g/mol
InChI Key: RJJLUTWHJUDZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D159687 is a selective negative allosteric modulator of phosphodiesterase 4D (PDE4D). This compound has shown significant potential in enhancing memory and cognitive function without the emetic-like side effects commonly associated with other PDE4 inhibitors . It is primarily used in scientific research to study its effects on various biological processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: D159687 is synthesized through a series of chemical reactions involving the formation of a biphenyl structure followed by the introduction of a urea moiety. The synthetic route typically involves:

Industrial Production Methods: The industrial production of D159687 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is then purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: D159687 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives and urea derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Recent studies have indicated that compounds similar to 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea exhibit significant antiproliferative activities against various cancer cell lines, including human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cells. These compounds were tested for their ability to inhibit key signaling pathways such as PI3K and mTORC1, which are crucial in cancer progression and survival .
  • Inhibition of Soluble Epoxide Hydrolase :
    • The compound has been evaluated for its potential as a soluble epoxide hydrolase inhibitor. This enzyme plays a vital role in the metabolism of fatty acids and is implicated in various pathological conditions including hypertension and inflammation. In vitro studies have shown that derivatives of this compound can exhibit low nanomolar to picomolar inhibition against recombinant human soluble epoxide hydrolase .
  • Antimicrobial Activity :
    • Similar urea compounds have been assessed for their antimicrobial properties. They have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications which can enhance its biological activity. The presence of the chloro and methoxy groups on the biphenyl moiety contributes to its potency by influencing electronic properties and steric hindrance.

Table 1: Structure-Activity Relationship of Urea Derivatives

CompoundActivity TypeIC50 (nM)Reference
D159687sEH Inhibition1.3
Similar Urea DerivativeAntiproliferativeVaries
Urea AnalogAntimicrobialModerate

Case Studies

Case Study 1: Anticancer Activity Evaluation
A series of experiments conducted on various cancer cell lines demonstrated that modifications to the urea structure significantly enhanced antiproliferative effects. For instance, compounds with additional halogen substitutions showed improved efficacy against breast cancer cells compared to their non-substituted counterparts.

Case Study 2: Pharmacokinetics of sEH Inhibitors
In vivo studies highlighted the metabolic stability of certain urea derivatives in murine models, indicating a favorable pharmacokinetic profile for potential therapeutic applications. The oral bioavailability was notably high, suggesting that these compounds could be developed into effective oral medications for managing diseases associated with soluble epoxide hydrolase activity .

Mechanism of Action

D159687 exerts its effects by selectively inhibiting phosphodiesterase 4D, leading to an increase in cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates cAMP response element-binding protein (CREB). Phosphorylated CREB enhances the expression of genes involved in synaptic plasticity and memory formation . The compound’s ability to modulate cAMP signaling pathways makes it a valuable tool for studying neurological functions and potential therapeutic applications .

Biological Activity

1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea, with the CAS number 1155877-97-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H19ClN2O2
  • Molecular Weight : 366.84 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The urea moiety is known to enhance binding affinity to enzymes and receptors, which can lead to significant pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related compounds were tested against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged significantly, indicating varying degrees of potency:

CompoundCell LineIC50 (µg/mL)
Compound AHCT1166.76
Compound BA549193.93
Compound CHCT11643.00

These findings suggest that modifications in the chemical structure can influence the anticancer efficacy of urea derivatives .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties due to the presence of halogenated phenyl groups. Studies have shown that similar phenyl urea compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Other Biological Activities

Additionally, derivatives of this compound have been explored for their antimicrobial and analgesic effects. The presence of methoxy and chloro substituents on the biphenyl ring enhances these activities by improving lipophilicity and bioavailability .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Halogen Substitution : The presence of chlorine enhances the potency of the compound against cancer cell lines.
  • Methoxy Group : Contributes to increased solubility and bioactivity.
  • Urea Moiety : Essential for binding to target enzymes and receptors.

These insights are crucial for designing more effective analogs with improved therapeutic profiles.

Case Studies

A notable study involved evaluating the pharmacokinetics of a related urea compound in murine models. The results demonstrated favorable absorption rates and prolonged circulation times, suggesting that structural modifications could lead to enhanced therapeutic efficacy in humans .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the biphenyl core via Suzuki-Miyaura coupling or Ullmann reactions. Key steps include:

  • Step 1 : Formation of the biphenyl scaffold using palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) .
  • Step 2 : Introduction of the urea moiety via reaction of an isocyanate intermediate with a substituted aniline. Temperature control (0–5°C) is critical to minimize side reactions .
  • Step 3 : Purification using column chromatography or recrystallization, with yields highly dependent on solvent polarity (e.g., dichloromethane vs. ethyl acetate) .
    Characterization relies on NMR (1H/13C), HRMS , and HPLC (>98% purity threshold) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : Assignments of aromatic protons (δ 6.8–7.6 ppm) and urea NH groups (δ 8.2–8.5 ppm) confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Exact mass matching (<2 ppm error) ensures molecular formula accuracy .
  • X-ray Crystallography : Resolves stereoelectronic effects of the chloro-methoxy substituents on biphenyl planarity .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence bioactivity, and what methodological frameworks support SAR studies?

  • Case Study : Replacing the methoxy group with a fluoro substituent (as in ) reduces metabolic stability but enhances target binding affinity (e.g., kinase inhibition) .
  • Methodology :
    • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to ATP-binding pockets .
    • In Vitro Assays : Dose-response curves (IC50 values) compare potency across analogs .
    • Data Interpretation : Use of Hansch analysis to correlate logP values with membrane permeability .

Q. How can contradictory bioactivity data across studies be resolved?

  • Root Cause Analysis : Discrepancies often arise from assay conditions (e.g., serum concentration in cell cultures) or impurity profiles (>95% purity required) .
  • Experimental Replication : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Statistical Frameworks : Apply ANOVA with post-hoc Tukey tests to assess inter-laboratory variability .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Target Deconvolution : Combine chemoproteomics (e.g., affinity chromatography) with CRISPR-Cas9 knockout screens to identify interacting proteins .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment reveals downstream effects on apoptosis or inflammation pathways .
  • In Vivo Models : Use transgenic zebrafish or murine xenografts to assess pharmacokinetic-pharmacodynamic (PK-PD) relationships .

Q. Methodological Best Practices

Q. How should researchers design dose-ranging studies to balance efficacy and toxicity?

  • Phase 1 : Conduct MTT assays across a 4-log concentration range (1 nM–100 µM) to establish IC50/CC50 ratios .
  • Phase 2 : Apply the Hill equation to model dose-response curves and calculate therapeutic indices .
  • Phase 3 : Validate in vivo using allometric scaling (e.g., mg/kg based on body surface area) .

Q. What computational tools are essential for predicting metabolic stability and off-target effects?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and blood-brain barrier penetration .
  • Off-Target Profiling : Leverage PubChem BioActivity data (>10,000 entries) to identify potential cross-reactivities .

Q. Data Contradiction Analysis

Q. How to address conflicting solubility data reported in DMSO vs. aqueous buffers?

  • Hypothesis : DMSO’s solvation properties may artificially enhance solubility.
  • Validation : Compare kinetic solubility (nephelometry) in PBS (pH 7.4) vs. DMSO .
  • Mitigation : Report solubility in both solvents and specify storage conditions (e.g., −20°C, desiccated) .

Q. Key Comparative Table: Structural Analogs and Bioactivity

Compound ModificationBioactivity (IC50, nM)Selectivity IndexReference
3'-Chloro-6-methoxy derivative12.3 ± 1.245
3'-Fluoro-6-methoxy derivative8.9 ± 0.832
3'-Chloro-6-hydroxy derivative25.6 ± 2.112

Properties

IUPAC Name

[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLUTWHJUDZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151141
Record name D-159687
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155877-97-6
Record name D-159687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-159687
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-159687
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 20 mL vial equipped with a magnetic stir bar and a screw cap was added [4-(3-bromo-4-methoxy-benzyl)-phenyl]-urea (I-44) synthesized above compound (250 mg, 0.746 mmol), dimethoxyethane (5 mL), ethanol (1 mL) and water (1 mL). To this mixture were added 3-chlorophenylboronic acid (140 mg, 0.895 mmol), potassium phosphate (316 mg, 1.49 mmol) and tetrakis(triphenylphosphine) palladium (30 mg, 0.0254 mmol). The stirring reaction mixture was degassed by bubbling N2 gas through the solution for 10 min. The vial was capped and placed in an oil bath with stirring at 80° C. for 16 h. The cooled reaction mixture was concentrated to dryness, then diluted with water (5 mL) and ethyl acetate (15 mL). The aqueous layer was extracted with ethyl acetate (2×5 mL) and the combined organic extracts were dried (Na2SO4), filtered and concentrated under a stream of N2 gas. The residue was purified by flash chromatography on silica gel (35 g) utilizing 9:1 dichloromethane/acetone as eluent. Fractions pure by TLC were combined and concentrated to give 139 mg (51%) of [4-(3′-chloro-6-methoxy-biphenyl-3-ylmethyl)-phenyl]-urea (P-378) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 3.74 (s, 3H), 3.83 (s, 2H), 5.75 (br s, 2H), 7.03 (d, J=8.4 Hz, 1H), 7.08 (m, 2H), 7.15 (d, J=2.4 Hz, 1H), 7.18 (dd, J=8.4, 2.4 Hz, 1H), 7.28 (m, 2H), 7.36-7.41 (m, 3H), 7.48 (m, 1H), 8.40 (br s, 1H) ppm. MS (APCI+): 367.0 (M++1); LC-MS: 95.9% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
316 mg
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.